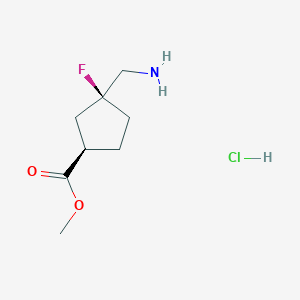

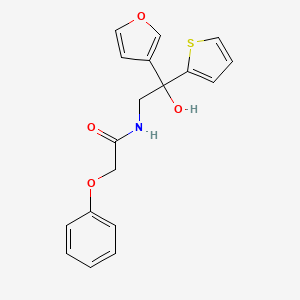

![molecular formula C7H12O2 B2601964 Bicyclo[1.1.1]pentane-1,3-diyldimethanol CAS No. 1678528-03-4](/img/structure/B2601964.png)

Bicyclo[1.1.1]pentane-1,3-diyldimethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Bicyclo[1.1.1]pentane-1,3-diyldimethanol” is a derivative of Bicyclo[1.1.1]pentane, which is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with the formula C5H8 . The molecular structure consists of three rings of four carbon atoms each .

Synthesis Analysis

The synthesis of 1,3-disubstituted Bicyclo[1.1.1]pentanes (BCPs) can be achieved by cross-coupling reactions using transition metal catalysts . A cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction involving radicals derived from diazo esters to perform an addition reaction onto [1.1.1]propellane to afford BCP radicals .

Molecular Structure Analysis

The molecular structure of Bicyclo[1.1.1]pentane consists of three rings of four carbon atoms each . It is a highly strained molecule .

Chemical Reactions Analysis

The reaction proceeds by a nucleophilic substitution on a bench stable precursor 1,3-diodobicyclo-[1.1.1]-pentane (DIBCP) . Cross-coupling with a corresponding Breslow intermediate radical then forms a disubstituted BCP ketone .

Scientific Research Applications

Bioisosteric Applications

Bicyclo[1.1.1]pentanes, including Bicyclo[1.1.1]pentane-1,3-diyldimethanol, have been identified as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes. Their unique properties enable their use in the development of pharmaceutical compounds with enhanced characteristics. For instance, they have been used to streamline the synthesis of important bicyclo[1.1.1]pentan-1-amine building blocks, which are significant in drug discovery (Hughes et al., 2019).

Synthesis of Functionalized Derivatives

The molecule's versatile nature allows for the synthesis of various functionalized derivatives. An efficient method has been developed for preparing selenoether and thioether functionalized bicyclo[1.1.1]pentanes, highlighting the compound's potential in creating valuable derivatives for diverse applications (Wu et al., 2020).

Methodologies in Synthesis

Innovative methodologies in the synthesis of bicyclo[1.1.1]pentane derivatives have been explored. For instance, a method for radical acylation of [1.1.1]propellane with aldehydes has been developed, providing access to bicyclo[1.1.1]pentane ketones. This method is significant in the realm of drug discovery, demonstrating the compound's versatility in creating diverse bioactive molecules (Li et al., 2022).

Cross-Coupling Applications

The molecule has been utilized in cross-coupling reactions. A novel continuous flow-enabled synthesis of bench-stable bicyclo[1.1.1]pentane trifluoroborate salts has been developed, demonstrating the use of these compounds in metallaphotoredox cross-couplings (VanHeyst et al., 2020).

Enantioselective Functionalization

The enantioselective C–H functionalization of bicyclo[1.1.1]pentanes represents an innovative strategy in the creation of chiral substituted derivatives. This development is significant as it provides access to chiral BCPs, a category that is underrepresented and crucial in pharmaceutical chemistry (Garlets et al., 2020).

Mechanism of Action

While the mechanism of action of Bicyclo[1.1.1]pentane-1,3-diyldimethanol is not explicitly mentioned in the search results, Bicyclo[1.1.1]pentanes have been demonstrated to be bioisosteres of the phenyl ring . This suggests that they could potentially mimic the behavior of phenyl rings in biological systems.

Future Directions

Bicyclo[1.1.1]pentanes (BCPs) are increasingly being used in drug discovery due to their ability to improve the physicochemical properties of prospective drug candidates . The difficulty in their large-scale preparation is still a problem, that often outweighs the corresponding derivatives to becoming clinical candidates . Therefore, future research may focus on developing practical general reactions that give Bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light .

Properties

IUPAC Name |

[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-4-6-1-7(2-6,3-6)5-9/h8-9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYAXTAAJBSRXMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)CO)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-cyclopentyl-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2601881.png)

![6-Tert-butyl-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2601882.png)

![3-(3-Methylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2601885.png)

![1-(9-Chloro-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2601894.png)

![ethyl 4-(5,5-dioxido-3-phenyl-2-thioxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)benzoate](/img/structure/B2601901.png)